Antanal 1
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Overview
Description
Preparation Methods
The synthesis of Antanal 1 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild, allowing for the inclusion of various functional groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Antanal 1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Scientific Research Applications
Antanal 1 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in treating conditions related to the mu-opioid receptor.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Antanal 1 exerts its effects by selectively antagonizing the mu-opioid receptor in the gastrointestinal tract . This interaction blocks the receptor’s activity, preventing the typical effects of opioid agonists. The molecular targets and pathways involved include the mu-opioid receptor and associated signaling pathways.
Comparison with Similar Compounds
Antanal 1 is compared with other similar compounds, such as Antanal 2 and Antanal 2A . These compounds also exhibit selective antagonist activity at the mu-opioid receptor but may differ in their potency and selectivity. The uniqueness of this compound lies in its specific activity in the gastrointestinal tract, making it a valuable compound for targeted therapeutic applications.
Properties
Molecular Formula |
C40H44N6O5 |
---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
(2R)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2R)-1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C40H44N6O5/c1-23-16-29(47)17-24(2)31(23)21-32(41)40(51)46-15-7-12-36(46)39(50)45-35(20-28-22-43-33-11-6-5-10-30(28)33)38(49)44-34(37(42)48)19-25-13-14-26-8-3-4-9-27(26)18-25/h3-6,8-11,13-14,16-18,22,32,34-36,43,47H,7,12,15,19-21,41H2,1-2H3,(H2,42,48)(H,44,49)(H,45,50)/t32-,34+,35-,36+/m0/s1 |
InChI Key |
RVBUBWGVXJZPJO-GIFUDOJISA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CCC[C@@H]2C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@H](CC5=CC6=CC=CC=C6C=C5)C(=O)N)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CC6=CC=CC=C6C=C5)C(=O)N)N)C)O |
Origin of Product |
United States |
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